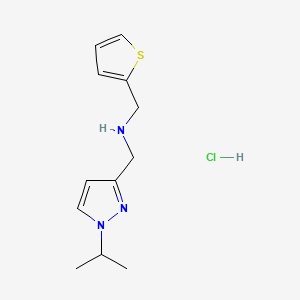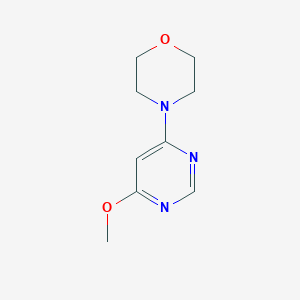![molecular formula C12H17F3N4O B12229680 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12229680.png)
1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that features a cyclobutyl ring, a piperazine ring, and a trifluoromethyl-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a trifluoromethyl-substituted carboxylic acid or its derivative under dehydrating conditions.
Cyclobutylation: The cyclobutyl group can be introduced via a cycloaddition reaction or by using cyclobutyl halides in nucleophilic substitution reactions.
Piperazine Introduction: The final step involves the coupling of the oxadiazole intermediate with piperazine, often using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Biological Studies: The compound may interact with cellular components, leading to disruption of cellular processes and induction of cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
- 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl}piperazine
- 1-Cyclobutyl-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}piperazine
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the piperazine. The oxadiazole ring in the target compound can be compared with triazole and thiadiazole rings in similar compounds.
- Unique Properties: The oxadiazole ring imparts unique electronic properties and stability, which can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C12H17F3N4O |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
2-[(4-cyclobutylpiperazin-1-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)11-17-16-10(20-11)8-18-4-6-19(7-5-18)9-2-1-3-9/h9H,1-8H2 |
InChI Key |
LFPAYZZBJUGBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12229604.png)
![N,N,6-trimethyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12229620.png)
![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229639.png)


![N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12229646.png)
![2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12229647.png)
![6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12229665.png)
![5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12229666.png)
![(2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12229667.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine](/img/structure/B12229673.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12229676.png)
![5-Ethyl-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12229679.png)
